Product packaging for 6-Aminophthalazine-1,4-diyl diacetate(Cat. No.:CAS No. 5431-26-5)

6-Aminophthalazine-1,4-diyl diacetate

Cat. No.: B14735411
CAS No.: 5431-26-5
M. Wt: 261.23 g/mol
InChI Key: YIVPQSFNIMJYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Aminophthalazine-1,4-diyl diacetate is a chemical compound of interest in scientific research, particularly due to its relation to chemiluminescent phenomena and potential pharmaceutical applications. This compound is closely associated with luminol (5-amino-2,3-dihydrophthalazine-1,4-dione), a well-known substance that exhibits photosensitized chemiluminescence . Luminol and its derivatives are foundational tools in research areas requiring sensitive detection methods. Furthermore, aminophthalazine derivatives, in general, have been identified as key structural motifs in compounds with significant biological activity. Research indicates that certain aminophthalazine derivatives are utilized in pharmaceutical compositions for immune system correction . Beyond immunology, such derivatives are also investigated for a range of other properties, including antimicrobial, antifungal, and potential anticancer activities, making the aminophthalazine core a valuable scaffold in medicinal chemistry and drug discovery . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O4 B14735411 6-Aminophthalazine-1,4-diyl diacetate CAS No. 5431-26-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5431-26-5

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

(4-acetyloxy-6-aminophthalazin-1-yl) acetate

InChI

InChI=1S/C12H11N3O4/c1-6(16)18-11-9-4-3-8(13)5-10(9)12(15-14-11)19-7(2)17/h3-5H,13H2,1-2H3

InChI Key

YIVPQSFNIMJYPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NN=C(C2=C1C=CC(=C2)N)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for 6 Aminophthalazine 1,4 Diyl Diacetate and Analogous Phthalazine Systems

Foundational Synthetic Routes to Phthalazine (B143731) Cores

The construction of the phthalazine nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, can be achieved through several strategic approaches. These methods often utilize readily available starting materials and proceed through well-understood reaction mechanisms.

Hydrazine (B178648) and Hydrazine Derivative Cyclizations

A cornerstone in the synthesis of phthalazine derivatives is the condensation reaction between a suitable dicarbonyl compound and hydrazine or its derivatives. This approach directly forms the di-nitrogen core of the phthalazine system. The reaction of phthalic anhydrides with hydrazine hydrate (B1144303) is a widely employed method for the preparation of phthalazinone derivatives. This reaction typically proceeds by heating the reactants in a suitable solvent, such as acetic acid. The versatility of this method allows for the use of substituted hydrazines to introduce various functionalities onto the phthalazine ring.

Phthalic Anhydride (B1165640) and Related Precursor Transformations

Phthalic anhydrides serve as crucial and versatile precursors in the synthesis of a wide array of phthalazine derivatives. The direct nitration of phthalic anhydride is a key transformation that yields a mixture of 3-nitrophthalic anhydride and 4-nitrophthalic anhydride. These nitrated intermediates are pivotal for introducing nitrogen-based functionalities onto the phthalazine core. The reaction of these anhydrides with hydrazine hydrate leads to the formation of the corresponding nitrophthalazinones, which can be further modified.

Multi-Step Approaches for Substituted Phthalazines

The synthesis of specifically substituted phthalazines often necessitates multi-step reaction sequences. These approaches offer greater control over the final substitution pattern of the molecule. A common strategy involves the initial synthesis of a functionalized phthalic acid or anhydride, which is then cyclized with hydrazine or a hydrazine derivative. Subsequent reactions, such as nucleophilic substitution or reduction of existing functional groups, can then be employed to introduce the desired substituents at specific positions on the phthalazine ring. This modular approach allows for the synthesis of a diverse library of phthalazine compounds with tailored properties.

Targeted Synthesis of 6-Aminophthalazine-1,4-diyl Diacetate

The synthesis of this compound is a multi-step process that begins with the formation of a substituted phthalazine core, followed by functional group manipulations to introduce the amino and diacetate moieties.

Identification and Preparation of Key Synthetic Intermediates

The targeted synthesis of this compound hinges on the preparation of key intermediates. A logical synthetic pathway commences with the nitration of phthalic anhydride to produce 4-nitrophthalic anhydride. This intermediate is then reacted with hydrazine to form the crucial precursor, 6-nitrophthalazine-1,4-dione (B12349076) .

The subsequent step involves the reduction of the nitro group in 6-nitrophthalazine-1,4-dione to an amino group, yielding 6-aminophthalazine-1,4-dione (B12354720) . Several reducing agents can be employed for this transformation, with sodium dithionite (B78146) and tin(II) chloride being common choices for the reduction of aromatic nitro compounds. researchgate.netcommonorganicchemistry.com Catalytic hydrogenation over palladium on carbon is another viable method. researchgate.net

The final key intermediate is 6-aminophthalazine-1,4-dione, which possesses the necessary amino functionality for the subsequent acetylation step.

Table 1: Key Intermediates in the Synthesis of this compound

Compound NameStructureRole in Synthesis
4-Nitrophthalic AnhydrideO=C1OC(=O)c2cc(ccc21)N+[O-]Starting material for the phthalazine core
6-Nitrophthalazine-1,4-dioneO=C1NNC(=O)c2cc(ccc21)N+[O-]Precursor to the amino-substituted phthalazine
6-Aminophthalazine-1,4-dioneNc1ccc2C(=O)NNC(=O)c2c1Immediate precursor for the final acetylation step

Optimization of Reaction Conditions for Esterification and Amine Functionalization

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of the reaction conditions for the key transformation steps: the reduction of the nitro group (amine functionalization) and the final acetylation (esterification).

Amine Functionalization (Reduction):

The reduction of 6-nitrophthalazine-1,4-dione to 6-aminophthalazine-1,4-dione can be achieved using various methods. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the product.

Sodium Dithionite: This is an inexpensive and effective reducing agent for aromatic nitro compounds. organic-chemistry.orgstackexchange.com The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. Optimization would involve adjusting the temperature, reaction time, and stoichiometry of the dithionite to ensure complete reduction while minimizing side reactions.

Tin(II) Chloride: Stannous chloride is another widely used reagent for the reduction of nitro groups to amines. commonorganicchemistry.comwikipedia.org The reaction is often performed in an acidic medium, such as ethanol (B145695) with hydrochloric acid. Key parameters to optimize include the concentration of the acid, the reaction temperature, and the work-up procedure to remove tin salts from the product.

Catalytic Hydrogenation: This method offers a clean reduction with water as the only byproduct. rsc.orgrsc.org Optimization would focus on the choice of catalyst (e.g., Pd/C), hydrogen pressure, solvent, and temperature to achieve selective reduction of the nitro group without affecting the phthalazine ring.

Esterification (Acetylation):

The final step in the synthesis is the acetylation of the amino group and the enolizable protons of the dione (B5365651) of 6-aminophthalazine-1,4-dione to form this compound. Acetic anhydride is the common acetylating agent for this transformation.

Reaction Conditions: The acetylation of aromatic amines with acetic anhydride can be carried out under various conditions. ijcrt.orgorientjchem.org Often, a base such as pyridine (B92270) or a milder base like sodium acetate (B1210297) is used to scavenge the acetic acid byproduct. The reaction can also be performed under acidic catalysis. Optimization involves screening different catalysts (acidic or basic), solvents, reaction temperatures, and reaction times to maximize the yield of the diacetylated product and minimize the formation of mono-acetylated or unreacted starting material. The stoichiometry of the acetic anhydride is also a critical parameter to control.

Table 2: Summary of Reaction Conditions for Key Synthetic Steps

Reaction StepReagents and ConditionsKey Optimization Parameters
Nitration of Phthalic AnhydrideConcentrated Nitric Acid, Concentrated Sulfuric AcidTemperature, Reaction Time, Ratio of Acids
Formation of 6-Nitrophthalazine-1,4-dione4-Nitrophthalic Anhydride, Hydrazine HydrateSolvent, Temperature, Reaction Time
Reduction of 6-Nitrophthalazine-1,4-dioneSodium Dithionite or Tin(II) Chloride or H₂/Pd-CReducing Agent, Solvent, Temperature, pH
Acetylation of 6-Aminophthalazine-1,4-dioneAcetic Anhydride, Catalyst (Acid or Base)Catalyst, Solvent, Temperature, Stoichiometry

Exploration of Green Chemistry Principles in Phthalazine Diacetate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance efficiency. Key strategies include the use of microwave irradiation and ionic liquids.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. sci-hub.se For the synthesis of phthalazine derivatives, microwave irradiation has been successfully employed. For instance, the synthesis of various phthalazinone derivatives has been achieved in good yields under microwave conditions, significantly reducing the reaction time. sci-hub.se One notable example is the base-catalyzed synthesis of N-substituted dihydro-phthalazines, where microwave irradiation makes the reaction faster compared to conventional methods. sci-hub.se

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can also act as catalysts in various organic transformations. The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been reported using a catalytic amount of p-toluene sulfonic acid in the ionic liquid 1-butyl-3-methyl imidazolium (B1220033) bromide as the solvent at 100°C. longdom.org Another green protocol for the synthesis of 2H-indazolo[1,2-b]phthalazine-triones utilizes a reusable solid acid catalyst under solvent-free conditions, further highlighting the move towards environmentally benign synthetic routes. longdom.org

Green Chemistry ApproachReactantsProductConditionsYieldReference
Microwave IrradiationSubstituted hydrazines, bis-substituted benzene (B151609)N-substituted dihydro-phthalazineBase-catalyzedGood sci-hub.se
Ionic LiquidPhthalhydrazide (B32825), aldehydes, malononitrile (B47326)/ethyl cyanoacetate1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivativesp-toluene sulfonic acid, 1-butyl-3-methyl imidazolium bromide, 100°CNot Specified longdom.org
Solvent-FreeAromatic aldehydes, 1,3-dicarbonyl compounds, phthalhydrazide2H-indazolo[1,2-b]phthalazine-trionesReusable dodecylphosphonic acidNot Specified longdom.org

Advanced Synthetic Strategies for Phthalazine-Based Diacetates

Advanced synthetic strategies offer precise control over the molecular architecture of phthalazine derivatives, enabling the synthesis of complex and functionally diverse molecules.

Regioselective Functionalization Approaches

Regioselective functionalization is crucial for introducing substituents at specific positions on the phthalazine core, which is essential for tuning the molecule's properties. Transition-metal-catalyzed C-H bond activation has become a prominent strategy for the direct and regioselective functionalization of phthalazinones. researchgate.net The nitrogen and oxygen atoms within the phthalazinone scaffold can act as directing groups, facilitating the activation of specific C-H bonds by transition metals like palladium, rhodium, ruthenium, and iridium. researchgate.net This allows for the introduction of various functional groups at positions that might be inaccessible through classical methods. For instance, palladium-catalyzed amination of 4-bromophthalazinones has been used to synthesize amino- and polyaminophthalazinones in good yields. researchgate.net

Construction of Chiral Phthalazine Diacetate Scaffolds

The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery. A key strategy for constructing chiral phthalazine scaffolds is the asymmetric dearomatization of the phthalazine ring. Recent studies have demonstrated the enantioselective synthesis of 1,2-dihydrophthalazines through anion-binding catalysis. This process involves the Mannich-type addition of silyl (B83357) ketene (B1206846) acetals to in situ generated N-acylphthalazinium chlorides, using a chiral thiourea (B124793) as a hydrogen-bond donor catalyst. This methodology provides access to chiral dihydro- and tetrahydro-phthalazines with high enantioselectivities.

Chiral Synthesis MethodReactantsCatalystProductEnantiomeric Excess (ee)Reference
Asymmetric DearomatizationPhthalazine, Silyl Ketene Acetal, N-acylating agentChiral ThioureaChiral 1,2-DihydrophthalazineUp to 99%Not explicitly stated in provided text

Catalytic Methods in Phthalazine Derivatization

A wide array of catalytic methods have been developed for the synthesis and derivatization of phthalazines, offering efficiency and selectivity.

Transition Metal Catalysis:

Palladium Catalysis: Palladium catalysts are widely used in phthalazine synthesis. Palladium-catalyzed carbonylation is a key step in the synthesis of phthalazinones. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of halogenated phthalazines with terminal alkynes, have been employed to synthesize novel derivatives. longdom.org The amination of 4-bromophthalazinones is another example of a palladium-catalyzed process. researchgate.net

Silver Catalysis: A silver-catalyzed formal inverse-electron-demand Diels-Alder (IEDDA) reaction of phthalazine with siloxy alkynes provides access to a range of siloxynaphthalenes and anthracenes in good to high yields under mild conditions. longdom.org

Nickel Catalysis: Nickel chloride has been used to catalyze the one-pot, three-component reaction of isatin, malononitrile or cyanoacetic ester, and phthalhydrazide to produce pyrazolo phthalazinyl spirooxindoles in high yields. longdom.org

Iron Catalysis: The reaction between 2-(bromomethyl)benzaldehydes and arylhydrazines can be catalyzed by FeCl₃ under basic conditions to yield 2-substituted 1,2-dihydro-phthalazines. longdom.org

CatalystReaction TypeReactantsProductReference
PalladiumCarbonylation-Phthalazinones researchgate.net
PalladiumCross-CouplingHalogenated phthalazines, N-propargylindoles3-(indolyl)prop-1-ynyl substituted phthalazines longdom.org
PalladiumAmination4-bromophthalazinones, aminesAmino- and polyaminophthalazinones researchgate.net
SilverDiels-Alder (IEDDA)Phthalazine, siloxy alkynesSiloxynaphthalenes and anthracenes longdom.org
NickelThree-Component ReactionIsatin, malononitrile/cyanoacetic ester, phthalhydrazidePyrazolo phthalazinyl spirooxindoles longdom.org
IronCyclization2-(bromomethyl)benzaldehydes, arylhydrazines2-substituted 1,2-dihydro-phthalazines longdom.org

Chemical Reactivity and Derivatization Studies of 6 Aminophthalazine 1,4 Diyl Diacetate

Reactivity Profile of the Phthalazine (B143731) Core and Amino Group

The reactivity of 6-aminophthalazine-1,4-diyl diacetate is governed by the interplay between the electron-donating amino group and the electron-deficient diazine ring system.

The aminophthalazine moiety contains two main components influencing electrophilic substitution: the benzene (B151609) ring and the amino group. The amino group (-NH2) is a potent activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions relative to itself. byjus.com In the case of the 6-aminophthalazine core, the amino group at the C6 position activates the benzene portion of the molecule, increasing its nucleophilicity.

Due to the powerful electron-donating effect of the amino group, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur on the benzene ring. byjus.comyoutube.com The lone pair of electrons on the nitrogen atom increases the electron density at the ortho (C5 and C7) and para (not available) positions, making them susceptible to attack by electrophiles. youtube.com

However, the high reactivity of the amino group can lead to challenges. For instance, direct nitration with a mixture of nitric and sulfuric acid can lead to oxidation of the ring and the formation of a significant amount of the meta-substituted product. byjus.com This is because, in the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. byjus.com To achieve selective substitution, particularly at the positions activated by the amino group, a common strategy involves the protection of the amino group, for example, by converting it into an acetamide. This moderation of the amino group's activating ability allows for more controlled reactions. youtube.com

Table 1: Directing Effects in Electrophilic Aromatic Substitution of 6-Aminophthalazine

Substituent Position on Ring Activating/Deactivating Ortho/Para/Meta Directing Expected Substitution Positions
-NH₂ C6 Strongly Activating Ortho, Para C5, C7

While this compound itself does not possess carbonyl groups directly on the ring, its precursor, 6-amino-2,3-dihydrophthalazine-1,4-dione (luminol), does. The C1 and C4 positions of the phthalazine ring are analogous to carbonyl centers in their reactivity, being electrophilic and susceptible to nucleophilic attack. This is particularly evident in derivatives where leaving groups, such as halogens, are present at these positions.

The synthesis of 1,4-dichlorophthalazine (B42487) from the corresponding phthalazine-1,4-dione using reagents like phosphorus oxychloride (POCl₃) is a key transformation. mdpi.comsci-hub.senih.gov This dichloro-derivative serves as a versatile intermediate for introducing a wide range of functionalities through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at C1 and C4 are readily displaced by various nucleophiles. Studies on the related 2,4-dichloroquinazoline (B46505) system show a high susceptibility of the C4 position to nucleophilic attack, a principle that extends to the phthalazine system. nih.gov

Common nucleophiles used in these reactions include:

Primary and secondary amines: Reaction with amines, such as p-phenylenediamine, leads to the formation of N-substituted aminophthalazines. nih.govnih.gov

Hydrazines: These can be used to introduce hydrazinyl moieties.

Alcohols and Thiols: Alkoxy and thioether derivatives can be synthesized through reactions with corresponding alkoxides and thiolates.

This reactivity highlights that the C1 and C4 positions of the phthalazine core are prime targets for derivatization via nucleophilic substitution pathways.

Transformations Involving the Diacetate Functionality

The two acetate (B1210297) groups in this compound offer additional sites for chemical modification, allowing for the unmasking of the underlying dione (B5365651) structure or conversion to other functional groups.

The diacetate groups can be readily hydrolyzed under basic or acidic conditions to yield 6-amino-2,3-dihydrophthalazine-1,4-dione (luminol). truman.edu This reaction is analogous to the saponification of other aryl acetates. rsc.org For example, treatment with aqueous sodium hydroxide (B78521) in an alcohol solvent would efficiently cleave the ester linkages. nih.gov

Another important transformation is hydrazinolysis, where reaction with hydrazine (B178648) hydrate (B1144303) converts an ester into a corresponding hydrazide. This reaction is frequently employed in the synthesis of phthalazine derivatives to create intermediates for further elaboration, such as coupling with amino acids or aldehydes. semanticscholar.orgnih.gov

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible transformation. nih.gov This can be catalyzed by acids or bases and allows for the introduction of different ester groups. researchgate.netorganic-chemistry.org For example, reacting the diacetate with a different alcohol in the presence of a suitable catalyst could yield new dialkoxyphthalazine derivatives.

Table 2: Representative Conditions for Ester Transformations on Phthalazine Scaffolds

Transformation Reagents & Conditions Product Functional Group Reference
Hydrolysis NaOH, 70% Ethanol (B145695), Reflux Carboxylic Acid (from an alkyl ester) nih.gov
Hydrazinolysis Hydrazine Hydrate, Ethanol, Reflux Hydrazide semanticscholar.orgnih.gov

| Transesterification | Alcohol, Acid or Base Catalyst | New Ester | nih.govorganic-chemistry.org |

The acetate groups serve as protecting groups for the 1,4-dione functionality. Their removal via hydrolysis is the first step in converting them to other functionalities. Once the 6-amino-2,3-dihydrophthalazine-1,4-dione is formed, it can be converted into the highly reactive intermediate 6-amino-1,4-dichlorophthalazine using a chlorinating agent like POCl₃. sci-hub.senih.gov

This dichloro intermediate is a cornerstone for synthesizing a diverse library of 1,4-disubstituted phthalazine derivatives. The two chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, as detailed in section 3.1.2. This two-step sequence—hydrolysis followed by chlorination—provides a robust and versatile route to a wide range of novel compounds starting from this compound.

Design and Synthesis of Novel Phthalazine Derivatives

The chemical reactivity profile of this compound allows for several strategic approaches in the design and synthesis of new derivatives with potential therapeutic applications. mdpi.com Research has shown that phthalazine-based compounds can act as potent anticancer agents, often by inhibiting specific kinases like VEGFR-2. nih.govnih.gov

Key strategies for derivatization include:

Modification at C1 and C4: As discussed, converting the diacetate to the 1,4-dione and then to the 1,4-dichloro intermediate opens up a vast chemical space for derivatization. nih.gov By reacting this intermediate with various amines, anilines, or piperazine (B1678402) derivatives, libraries of compounds can be generated. For example, linking biaryl urea (B33335) moieties to the C1 position has yielded potent inhibitors of VEGFR-2. nih.gov

Derivatization of the 6-Amino Group: The amino group itself is a handle for modification. It can be acylated to form amides, or react with isocyanates to form ureas. These modifications can alter the electronic properties and steric profile of the molecule, influencing its biological activity.

N-Alkylation of the Phthalazinone Ring: The nitrogen atoms within the phthalazinone ring (after hydrolysis of the diacetate) can be alkylated, often using an alkyl halide in the presence of a base. semanticscholar.org The appended alkyl chain can then be further functionalized. For instance, introduction of an ethyl acetate group, followed by hydrazinolysis and subsequent coupling reactions, is a common method to build complex side chains. nih.govsemanticscholar.org

Table 3: Examples of Synthesized Phthalazine Derivatives and Their Precursors

Derivative Type Key Precursor Synthetic Reaction Example Application Reference
1-Arylaminophthalazines 1-Chlorophthalazine Nucleophilic Substitution with anilines Anticancer Agents nih.gov
2-Alkylphthalazin-1-ones Phthalazin-1-one N-Alkylation with alkyl halides Antimicrobial Agents semanticscholar.org
1,4-Bis(alkylamino)phthalazines 1,4-Dichlorophthalazine Nucleophilic Substitution with amines General Synthetic Intermediate

The synthetic versatility of the phthalazine scaffold, combined with the multiple reaction sites available on the this compound molecule, makes it an attractive starting point for the development of new chemical entities.

Amine-Directed Derivatizations for Extended Scaffolds

The primary amino group at the 6-position of the phthalazine ring represents a key site for derivatization to generate extended molecular scaffolds. In related aminophthalazine systems, this functional group is amenable to a variety of chemical transformations. For instance, palladium-catalyzed amination reactions have been successfully employed for the synthesis of various amino- and polyaminophthalazinones from their corresponding bromo-derivatives, yielding compounds with potential anticancer activities. nih.gov

It can be postulated that the amino group of this compound could undergo reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via nucleophilic substitution reactions.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can serve as intermediates for further synthetic elaborations.

These derivatizations would allow for the systematic extension of the phthalazine scaffold, enabling the exploration of structure-activity relationships.

Modifications at the Diacetate Positions for Structure-Activity Relationship Studies

The diacetate groups at the 1- and 4-positions are another crucial handle for chemical modification. These ester functionalities are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding 6-aminophthalazine-1,4-diol. This diol, in turn, can serve as a precursor for a variety of new derivatives.

Potential modifications at these positions include:

Hydrolysis: Conversion of the diacetate to the diol, which may exhibit different solubility and biological activity profiles.

Transesterification: Reaction with different alcohols to produce a library of ester derivatives with varying steric and electronic properties.

Etherification: Conversion of the diol to dialkoxy derivatives.

Conversion to Dihalo Derivatives: The diol could potentially be converted to a 1,4-dihalophthalazine, a versatile intermediate for nucleophilic substitution reactions.

Systematic modification of the groups at the 1- and 4-positions is a common strategy in medicinal chemistry to probe the steric and electronic requirements for biological activity and to optimize pharmacokinetic properties. While specific studies on this compound are not available, the general principles of structure-activity relationship (SAR) studies on other heterocyclic systems suggest that variations at these positions could significantly impact biological efficacy. nih.govpolyu.edu.hk

Annulation Reactions Leading to Fused Heterocyclic Systems

The phthalazine nucleus can serve as a building block for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing phthalazine core, can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities.

While no specific annulation reactions involving this compound have been reported, the reactivity of the phthalazine system in general suggests several possibilities. For example, the synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives has been achieved through reactions involving the "tert-amino effect" in related heterocyclic systems. nih.gov Furthermore, the synthesis of various fused heterocycles based on aminopyrazoles and other amino-heterocycles is a well-established area of research. researchgate.net

Potential strategies for annulation could involve:

Reactions involving the amino group: The amino group at the 6-position could be used as a nucleophile in condensation reactions with bifunctional electrophiles to build a new ring.

Reactions involving the diacetate/diol positions: After conversion to a more reactive intermediate, such as a dihalo derivative, these positions could participate in cyclization reactions.

Multicomponent Reactions: One-pot multicomponent reactions are a powerful tool for the efficient synthesis of complex heterocyclic scaffolds and could potentially be applied to derivatives of this compound. rsc.org

The construction of fused systems is a key strategy for expanding chemical diversity and exploring novel regions of chemical space in the search for new therapeutic agents.

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and chemical literature, detailed spectroscopic data for the compound This compound could not be located. While the compound is cataloged with a unique identifier, CAS Number 5431-26-5, published research detailing its structural elucidation and spectroscopic characterization is not readily accessible.

The requested article, with its specific outline focusing on advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), cannot be generated without this foundational data. The creation of scientifically accurate and informative content for each specified subsection is contingent upon the availability of experimental data from these analytical methods.

The instructions to focus solely on "this compound" and to adhere strictly to the provided outline, including the generation of data tables and detailed research findings, cannot be fulfilled in the absence of primary or secondary sources reporting these specific details. Information regarding related phthalazine derivatives exists, but per the explicit instructions, such data cannot be used to infer the characteristics of the target compound.

Therefore, until the spectroscopic characterization of this compound is published and becomes available in the scientific domain, the generation of the requested detailed article is not possible.

Spectroscopic Characterization and Structural Elucidation of 6 Aminophthalazine 1,4 Diyl Diacetate

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No specific high-resolution mass spectrometry data for 6-Aminophthalazine-1,4-diyl diacetate could be located in the reviewed scientific literature. This technique is crucial for determining the exact mass of a molecule, which in turn allows for the calculation of its elemental formula with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Similarly, detailed electrospray ionization mass spectrometry data, including fragmentation patterns for this compound, were not available in the surveyed literature. ESI-MS is a soft ionization technique that is instrumental in analyzing the molecular weight of compounds and studying their fragmentation behavior to deduce structural information.

X-ray Crystallographic Analysis for Solid-State Structural Determination

A comprehensive search of crystallographic databases and chemical literature did not yield any published single-crystal X-ray diffraction studies for this compound. Such an analysis would provide definitive information on the molecule's solid-state conformation and the nature of its intermolecular interactions.

Single Crystal X-ray Diffraction Methodologies

Without a published crystal structure, there are no specific single-crystal X-ray diffraction methodologies to report for this compound.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The absence of a crystal structure for this compound means that a detailed analysis of its crystal packing and specific intermolecular interactions, such as hydrogen bonding and π-π stacking, cannot be performed. While phthalazine (B143731) derivatives are known to engage in such interactions, specific details for this compound are not available.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound in the crystalline state is contingent on the availability of its crystal structure. As this information is not publicly available, a detailed discussion of its solid-state conformation is not possible.

Computational Chemistry and Theoretical Investigations of 6 Aminophthalazine 1,4 Diyl Diacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 6-Aminophthalazine-1,4-diyl Diacetate.
ParameterCalculated ValueUnit
Total Energy-1057.45Hartree
EHOMO-6.21eV
ELUMO-1.89eV
HOMO-LUMO Gap (ΔE)4.32eV
Dipole Moment3.45Debye

Frontier Molecular Orbital (FMO) analysis focuses on the HOMO and LUMO, which are key to understanding chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophthalazine ring system, particularly involving the amino group, which acts as an electron-donating group. The LUMO is likely distributed over the phthalazine (B143731) core and the electron-withdrawing diacetate groups. This distribution indicates that the molecule would likely undergo electrophilic attack at the amino-substituted ring and nucleophilic attack at the carbon atoms of the acetyl groups or the heterocyclic ring.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would hypothetically show negative potential (electron-rich regions, typically colored red) around the oxygen atoms of the diacetate groups and the nitrogen atoms of the phthalazine ring. Positive potential (electron-poor regions, typically colored blue) would be expected around the hydrogen atoms of the amino group and the acetyl methyl groups. These maps are valuable for predicting sites for intermolecular interactions, such as hydrogen bonding.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and interactions with other molecules over time.

The conformational flexibility of this compound is primarily due to the rotation around the single bonds connecting the acetate (B1210297) groups to the phthalazine ring. A conformational analysis could be performed by systematically rotating these bonds and calculating the corresponding energy to map the potential energy surface. This helps identify the most stable, low-energy conformations.

Tautomerism is another important aspect, particularly for heterocyclic amines. rsc.orgmdpi.com this compound can exist in different tautomeric forms, primarily the amino form and the imino form. The relative stability of these tautomers can be evaluated computationally. In many amino-substituted nitrogen heterocycles, the amino tautomer is generally more stable. eklablog.com

Table 2: Hypothetical Relative Energies of Tautomers of this compound.
TautomerRelative Energy (ΔE)UnitPredicted Population at 298 K
Amino (6-amino)0.00kcal/mol>99%
Imino (6-imino, proton on N-2)+8.5kcal/mol<1%
Imino (6-imino, proton on N-3)+9.2kcal/mol<1%

To explore the potential biological activity of this compound, molecular docking simulations can be performed. Phthalazine derivatives have been investigated as inhibitors of various enzymes, such as VEGFR-2. nih.govnih.gov A hypothetical docking study into the ATP-binding site of VEGFR-2 (PDB: 4ASD) could predict the binding mode and affinity. Key interactions would likely involve hydrogen bonds between the amino group or carbonyl oxygens and residues in the active site, as well as hydrophobic interactions involving the phthalazine ring. nih.gov

Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted protein-ligand complex over time. researchgate.net An MD simulation of the docked complex in a simulated physiological environment would provide information on the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions. The root-mean-square deviation (RMSD) of the ligand's atomic positions over the simulation time is often used to evaluate the stability of the binding pose.

Table 3: Hypothetical Molecular Docking and MD Simulation Results for this compound with VEGFR-2.
ParameterValueDescription
Docking Score-8.2 kcal/molPredicted binding affinity.
Key H-Bond InteractionsCys919, Asp1046Hypothetical hydrogen bonds formed with active site residues.
Average Ligand RMSD (100 ns)1.8 ÅAverage deviation from the initial docked pose over the simulation, indicating stable binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. This involves calculating various molecular descriptors for each compound and then using statistical methods to derive a mathematical equation that correlates these descriptors with the observed activity.

Relevant descriptors might include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). A hypothetical QSAR model for a series of related compounds might take the following form:

pIC50 = β0 + β1(logP) + β2(HOMO) + β3*(Molecular Surface Area)

Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 4: Hypothetical QSAR Model for a Series of 6-Aminophthalazine Derivatives.
DescriptorCoefficient (β)Significance (p-value)Interpretation
logP (Lipophilicity)+0.45<0.05Increased lipophilicity is positively correlated with activity.
EHOMO (eV)-0.21<0.05Higher HOMO energy (less negative) is correlated with higher activity, suggesting importance of electron-donating ability.
Molecular Surface Area (Ų)-0.03>0.05Not a statistically significant contributor in this model.
Model Statistics: r² = 0.82, q² = 0.75

Development of Predictive Models for Biological Activity

The prediction of biological activity through computational models is a cornerstone of modern medicinal chemistry. For derivatives of the phthalazine scaffold, Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate the structural or physicochemical properties of the compounds with their biological activities. These models are built upon the principle that the biological effect of a compound is a function of its molecular structure.

A typical QSAR study for a series of phthalazine derivatives, including this compound, would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Once calculated, these descriptors are used to build a mathematical model that can predict the activity of new, untested compounds.

For instance, a hypothetical QSAR model for the anti-inflammatory activity of a series of phthalazine derivatives might yield an equation like:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular Weight)

Where IC₅₀ is the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient, and LUMO is the energy of the Lowest Unoccupied Molecular Orbital. The coefficients (β) are determined through regression analysis. Such models allow for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and biological testing. The predictive power of these models is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Table 1: Hypothetical Molecular Descriptors for a Series of Phthalazine Derivatives in a QSAR Study

CompoundlogPHOMO (eV)LUMO (eV)Molecular Weight ( g/mol )Predicted Activity (log(1/IC₅₀))
Derivative 12.15-6.23-1.45250.284.85
Derivative 22.45-6.18-1.52264.315.02
This compound 1.89 -5.95 -1.21 277.25 5.31
Derivative 42.98-6.41-1.68292.354.67
Derivative 51.75-5.89-1.15263.235.45

Note: The data in this table is hypothetical and for illustrative purposes only.

Machine Learning Applications in Compound Activity Prediction

Building upon the principles of QSAR, machine learning (ML) offers more sophisticated and powerful methods for predicting the biological activity of chemical compounds. Unlike traditional QSAR models that often rely on linear regression, ML algorithms such as Random Forest, Support Vector Machines (SVM), and Neural Networks can capture complex, non-linear relationships between molecular features and biological activity.

In the context of this compound, an ML model could be trained on a large dataset of diverse phthalazine derivatives with known biological activities. The input for such a model would be a set of calculated molecular descriptors or fingerprints representing the structural features of each molecule. The model would then learn the intricate patterns that correlate these features with the observed activity.

The application of machine learning in this area has several advantages. These models can handle large and high-dimensional datasets, are often more accurate than traditional QSAR models, and can provide insights into the key molecular features that drive biological activity. For example, a trained Random Forest model can provide a ranking of the importance of different molecular descriptors, guiding medicinal chemists in the design of more potent and selective compounds. Recent studies have demonstrated the successful application of neural network models in predicting the biological activities of complex molecules by analyzing their 3D structure and dynamics from molecular dynamics simulations.

Table 2: Illustrative Performance of Different Machine Learning Models in Predicting Biological Activity

Machine Learning ModelR² (Training Set)R² (Test Set)Root Mean Square Error (RMSE)
Linear Regression0.650.580.85
Random Forest0.920.840.42
Gradient Boosting0.880.770.51
Bagging Regression0.890.800.48

Note: This data is illustrative and based on general findings in the field.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules like this compound. These computational methods can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, with a high degree of accuracy.

The prediction of spectroscopic properties begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the vibrational frequencies can be calculated to generate a theoretical IR spectrum. These calculated frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Similarly, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. This information is crucial for understanding the photophysical properties of the compound and can aid in the interpretation of experimental spectroscopic data. The theoretical prediction of NMR chemical shifts is another powerful application of DFT, providing valuable information for structure elucidation.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic PropertyTheoretical (DFT)Experimental
IR Stretching Frequencies (cm⁻¹)
N-H Stretch3450, 33503445, 3348
C=O Stretch (ester)17351730
C-N Stretch13201315
¹H NMR Chemical Shifts (ppm)
Aromatic Protons7.8 - 8.57.7 - 8.4
-NH₂ Protons5.25.1
-CH₃ Protons (acetate)2.12.0
UV-Vis Absorption Maximum (nm) 285, 340288, 342

Note: The data in this table is hypothetical and serves as an example of the expected correlation between theoretical predictions and experimental results.

Advanced Research Applications and Mechanistic Biological Studies of Phthalazine Derivatives

Research into Antimicrobial Mechanisms and Efficacy

The phthalazine (B143731) nucleus is a key structural motif in the development of new antimicrobial agents. nanobioletters.com Researchers have synthesized and tested numerous derivatives, demonstrating that the functionalization of the phthalazine core can lead to compounds with significant activity against various pathogens. sci-hub.seresearchgate.net

Investigation of Novel Antibacterial Pathways

Phthalazine derivatives have been identified as promising antibacterial agents, with various synthesized compounds showing efficacy against both Gram-positive and Gram-negative bacteria. nanobioletters.comnih.gov Studies have shown that specific structural modifications on the phthalazine ring lead to significant inhibitory effects against bacterial strains like Staphylococcus aureus, Escherichia coli, and Bacillus thuringiensis. nih.govekb.egacs.org

For instance, a series of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives were synthesized and evaluated for their antibacterial properties. ekb.egekb.eg Several of these compounds exhibited antibacterial activity comparable to the standard drug Streptomycin. ekb.egekb.eg Another study highlighted that certain phthalazinone derivatives displayed potent activity against S. aureus and E. coli. acs.org The development of these compounds is often aimed at overcoming the increasing challenge of antibiotic resistance. sci-hub.se

Antibacterial Activity of Selected Phthalazine Derivatives

Derivative ClassTarget BacteriaKey FindingsReference
1H-pyrazolo[1,2-b]phthalazine-5,10-dionesB. subtilis, S. aureus, P. aeruginosaActivity of compounds 5b, 5c, 5e, 5i, and 5j were comparable to Streptomycin. ekb.egekb.eg
Phthalazinone DerivativesS. aureus, E. coliCompound 8c showed potent activity with inhibition zones of 12mm and 11mm, respectively. acs.org
Various Heterocycles incorporating PhthalazineE. coli, Bacillus thuringiensisRepresentative compounds were evaluated and showed antibacterial activity. nih.gov

Studies on Antifungal Potency

The antifungal potential of phthalazine derivatives is an active area of research. nih.gov Synthesized compounds, including S-nucleoside and sugar hydrazine (B178648) analogs of pyrenylmethylphthalazine, have demonstrated significant activity against various fungal strains. nih.gov For example, certain 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives were tested against Candida albicans and Aspergillus fumigatus, showing antifungal properties comparable to the reference drug Amphotericin B. ekb.egekb.eg Similarly, other research efforts have confirmed the broad-spectrum potential of new phthalazine compounds, which showed potent efficacy against fungal pathogens like Aspergillus niger. ekb.eg These findings underscore the versatility of the phthalazine scaffold in developing new therapeutic agents to combat fungal infections. semanticscholar.orglongdom.org

Oncological Research and Antitumor Mechanistic Studies

The phthalazine scaffold is a key component in many compounds developed for cancer therapy, targeting various mechanisms involved in tumor growth and proliferation. sci-hub.senih.govnih.govnih.govnih.gov

Inhibition of Angiogenesis via VEGFR-2 Tyrosine Kinase Modulation

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. ekb.eg Phthalazine derivatives have been extensively investigated as potent inhibitors of VEGFR-2 tyrosine kinase. nih.govafricaresearchconnects.comrsc.org

Several studies have focused on designing 1,4-disubstituted phthalazine derivatives that can effectively block the VEGFR-2 signaling pathway. nih.gov For example, a series of biarylurea-based phthalazines demonstrated significant VEGFR-2 inhibitory activity, with IC₅₀ values in the low micromolar range. nih.govtandfonline.combohrium.com One notable compound, 13c, exhibited a VEGFR-2 IC₅₀ of 2.5 µM. nih.govtandfonline.combohrium.com Another study reported a novel phthalazine derivative, compound 12b, which showed potent VEGFR-2 inhibition with an IC₅₀ value of 17.8 µM, comparable to the established inhibitor Sorafenib. nih.govrsc.orgresearchgate.net These inhibitors typically work by competing with ATP for the kinase binding site, thereby preventing the autophosphorylation and activation of the receptor. nih.gov

VEGFR-2 Inhibition by Phthalazine Derivatives

Compound SeriesExample CompoundVEGFR-2 IC₅₀Reference
Biarylureas13c2.5 µM nih.govtandfonline.combohrium.com
Biarylureas12c2.7 µM nih.govtandfonline.combohrium.com
Biarylureas12b4.4 µM nih.govtandfonline.combohrium.com
Phthalazine-based dipeptide12b17.8 µM nih.govrsc.orgresearchgate.net
Phthalazine-pyrazole hybrid4b0.09 µM semanticscholar.org

Induction of Cell Cycle Arrest and Apoptosis Pathways

Beyond anti-angiogenic effects, phthalazine derivatives have been shown to exert their antitumor activity by directly inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells. nih.gov

Several studies have demonstrated that potent VEGFR-2 inhibitors from the phthalazine class also trigger apoptosis. For instance, compound 7b, a biarylurea derivative, was found to induce cell cycle arrest at the S phase and concurrently increase the expression of cleaved caspase-3, a key executioner of apoptosis. nih.govtandfonline.combohrium.com Another phthalazine derivative, compound 12b, induced apoptosis in HCT-116 colon cancer cells by a factor of 21.7 compared to untreated cells and caused cell cycle arrest in the S-phase. nih.govrsc.orgresearchgate.net Similarly, compound 4b was shown to arrest the cell cycle in the G2/M phase and induce early apoptosis in MCF-7 breast cancer cells by more than 25-fold over the control. semanticscholar.org These findings indicate that phthalazine derivatives can disrupt cancer cell proliferation through multiple mechanisms.

PARP-1 Inhibition Studies

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage repair process, and its inhibition is a validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA mutations. nih.gov The phthalazinone scaffold is a well-established pharmacophore for potent PARP-1 inhibitors, with the FDA-approved drug Olaparib being a prominent example. nih.govresearchgate.net

Research has led to the design and synthesis of numerous novel phthalazinone derivatives with high PARP-1 inhibitory activity. nih.gov In one study, several compounds exhibited potent enzymatic inhibition with IC₅₀ values below 0.2 nM. nih.gov Another compound, 11c, emerged as a highly potent PARP-1 inhibitor with an IC₅₀ value of 97 nM, which was more potent than Olaparib in the same assay (IC₅₀ = 139 nM). researchgate.net These inhibitors function by blocking the repair of single-strand DNA breaks, which leads to the accumulation of cytotoxic double-strand breaks in cancer cells, ultimately causing cell death. researchgate.net

Enzyme Inhibition and Molecular Target Identification

Phthalazine derivatives have been a subject of intense investigation for their potential to inhibit various enzymes, playing crucial roles in cellular signaling and disease pathology.

Aminophthalazines have been assessed for their inhibitory action against phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP. nih.govresearchgate.net Phosphodiesterase 10A (PDE10A) is a particularly interesting target as it is primarily expressed in the basal ganglia, a key brain region implicated in psychiatric and neurodegenerative disorders. nih.govnih.gov Inhibition of PDE10A can modulate both dopamine (B1211576) D1 and D2 receptor signaling pathways. nih.gov This has led to the exploration of PDE10A inhibitors as potential therapeutics for conditions like schizophrenia, with several candidates advancing into clinical trials. nih.govfrontiersin.orgresearchgate.net While direct studies on 6-aminophthalazine-1,4-diyl diacetate are not prominent in the literature, the broader class of aminophthalazines has been evaluated for this activity. nih.govresearchgate.net

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). acs.org These cytokines, in turn, stimulate the production of other inflammatory mediators like IL-6 and IL-8. nih.govnih.gov Consequently, inhibitors of p38 MAP kinase are considered to have significant therapeutic potential for treating a range of inflammatory diseases. acs.org Certain phthalazine derivatives have been identified as potent inhibitors of p38 MAP kinase, demonstrating their ability to interfere with these inflammatory pathways. nih.govresearchgate.netacs.org For instance, a novel class of 3-amino-7-phthalazinylbenzoisoxazole-based inhibitors has shown high potency in both enzymatic and cell-based assays. acs.org

Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is an emerging strategy for the development of safer anti-inflammatory drugs. nih.govnih.gov This approach simultaneously blocks the production of prostaglandins (B1171923) and leukotrienes, both of which are key mediators of inflammation. nih.govmdpi.com Such dual inhibitors are anticipated to have a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.gov While the phthalazine scaffold is known for its anti-inflammatory properties, specific research detailing the dual COX-2/LOX-5 inhibitory activity of 6-aminophthalazine derivatives is not widely available. However, the development of various heterocyclic compounds as dual inhibitors is an active area of research. mdpi.comrsc.org

Neuropharmacological Research Avenues (e.g., CNS Activity, Anticonvulsant Properties)

The central nervous system (CNS) is a significant area of investigation for phthalazine derivatives. A number of compounds based on this scaffold have been reported to possess anticonvulsant properties. sapub.orgnih.govlongdom.org For example, a series of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. nih.govresearchgate.net One of the most potent compounds identified was 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine, which exhibited a significantly higher protective index compared to the reference drug carbamazepine. nih.govresearchgate.netscilit.com These findings highlight the potential of the 6-substituted phthalazine core in the design of novel anticonvulsant agents.

Table 1: Anticonvulsant Activity of a 6-Substituted Phthalazine Derivative

Compound Median Effective Dose (ED50) Median Neurotoxic Dose (TD50) Protective Index (PI = TD50/ED50)
6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine 6.8 mg/kg 456.4 mg/kg 67.1

Immunomodulatory and Anti-inflammatory Mechanisms

The immunomodulatory and anti-inflammatory effects of phthalazine derivatives are well-documented and often linked to their ability to inhibit key signaling molecules. nih.govresearchgate.netnih.govlongdom.org As mentioned, the inhibition of p38 MAP kinase is a primary mechanism through which some phthalazine compounds exert their anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines. acs.org Furthermore, a novel series of 6-phenoxy- nih.govnih.govscilit.comtriazolo[3,4-a]phthalazine-3-carboxamide derivatives were synthesized and shown to act as potent anti-inflammatory agents by inhibiting TNF-α-induced activation of the transcription factor nuclear factor-κB (NF-κB). nih.gov One compound from this series demonstrated excellent in vivo anti-inflammatory activity, comparable to the standard drug indomethacin. nih.gov

Utility as Building Blocks in Advanced Heterocyclic Synthesis

Phthalazine derivatives serve as versatile building blocks in the synthesis of more complex heterocyclic systems. longdom.orgresearchgate.net The phthalazine nucleus can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries for drug discovery. For instance, 4-bromophthalazinones can undergo palladium-catalyzed amination reactions to produce a range of aminophthalazinones. nih.govresearchgate.net The synthesis of phthalazine-1,4-diones from precursors like isobenzofuran-1,3-dione and hydrazine monohydrate further illustrates the synthetic utility of this scaffold. nih.gov The ability to construct fused heterocyclic systems from phthalazine precursors opens up avenues for developing novel compounds with unique pharmacological profiles. longdom.org

Table 2: Mentioned Compounds

Compound Name
This compound
6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine
Carbamazepine
Indomethacin
3-amino-7-phthalazinylbenzoisoxazole
6-phenoxy- nih.govnih.govscilit.comtriazolo[3,4-a]phthalazine-3-carboxamide
4-bromophthalazinone

Precursors for Fused Polycyclic Heterocyclic Systems

The phthalazine scaffold, particularly the 1,4-dione variant, is a valuable building block in the synthesis of complex, fused polycyclic heterocyclic systems. nih.govsci-hub.se While direct studies on this compound are limited, its synthetic potential can be understood through the reactivity of its parent compound, 6-aminophthalazine-1,4-dione (B12354720). The diacetate derivative is essentially a protected form of the dione (B5365651), which can be hydrolyzed to reveal the reactive dione functionality for subsequent cyclization reactions.

The strategic placement of the amino group at the 6-position and the dione moiety at the 1 and 4 positions offers multiple reactive sites for annulation reactions, leading to the construction of novel heterocyclic frameworks. The amino group can be diazotized and subsequently converted into a range of other functional groups, or it can act as a nucleophile or a directing group in electrophilic aromatic substitution reactions, providing handles for further ring fusions.

A primary application of phthalazine-1,4-diones in the synthesis of fused systems is their participation in cycloaddition reactions. mdpi.comuchicago.edu These reactions are powerful tools for constructing complex ring systems with high stereocontrol. libretexts.org For instance, phthalazine can react as a diene in inverse electron-demand Diels-Alder reactions, a characteristic that can be exploited for the synthesis of novel polycyclic structures. organic-chemistry.org

Furthermore, the dione moiety can be transformed to create reactive intermediates. For example, treatment with reagents like phosphorus oxychloride can convert the dione to a 1,4-dichlorophthalazine (B42487) intermediate. nih.gov This intermediate is highly susceptible to nucleophilic substitution, allowing for the introduction of various functionalities that can then participate in intramolecular cyclizations to form fused rings.

The general synthetic utility of the phthalazine-1,4-dione core as a precursor for fused heterocyclic systems is summarized in the table below.

Reaction TypeReagents and ConditionsResulting Fused System
CycloadditionDienes/Dienophiles, Heat or Lewis Acid CatalysisPolycyclic systems with new 5- or 6-membered rings
Nucleophilic Substitution followed by Cyclization1. POCl3; 2. DinucleophileAnnelated heterocyclic systems
Condensation ReactionsHydrazine derivativesTriazolophthalazines

The data in this table is representative of the general reactivity of the phthalazine-1,4-dione scaffold.

Scaffold Development for Complex Organic Molecules

The phthalazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.govsci-hub.se This makes this compound, and its parent dione, an attractive starting point for the development of complex organic molecules with potential therapeutic applications. The rigid, planar structure of the phthalazine system provides a well-defined three-dimensional orientation for appended functional groups, facilitating their interaction with biological macromolecules.

The development of complex molecules from the 6-aminophthalazine-1,4-dione scaffold can proceed through various synthetic strategies. The amino group at the 6-position serves as a key functional handle for diversification. It can be acylated, alkylated, or used in cross-coupling reactions to attach a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.

Moreover, the dione functionality can be selectively manipulated. For instance, one of the carbonyl groups can be converted into a thione, or selectively reacted with nucleophiles to introduce further complexity. ekb.eg As previously mentioned, conversion to the 1,4-dichloro derivative opens up possibilities for introducing diverse substituents at these positions, significantly expanding the chemical space accessible from this scaffold. nih.gov

The inherent biological activities associated with the phthalazine core, such as anticancer, anti-inflammatory, and anticonvulsant properties, provide a strong rationale for its use as a scaffold. nih.govnih.govresearchgate.net By strategically modifying the 6-aminophthalazine-1,4-dione core, medicinal chemists can design and synthesize novel complex molecules with tailored biological activities.

The following table outlines the key features of the 6-aminophthalazine-1,4-dione scaffold that make it suitable for the development of complex organic molecules.

FeatureDescriptionSynthetic Utility
Rigid Bicyclic CoreProvides a defined spatial arrangement of substituents.Facilitates structure-activity relationship (SAR) studies.
Amino Group at C6A versatile functional handle for diversification.Enables attachment of various side chains via acylation, alkylation, etc.
Dione Functionality at C1 and C4Can be converted to other reactive groups (e.g., dichloro).Allows for the introduction of a wide range of substituents.
Inherent Biological ActivityThe phthalazine core is a known pharmacophore. nih.govsci-hub.seProvides a starting point for the development of new therapeutic agents.

This table highlights the potential of the 6-aminophthalazine-1,4-dione scaffold based on the known chemistry of related phthalazine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.